molecular formula C18H18N2 B6498764 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 878706-42-4

2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B6498764
CAS No.: 878706-42-4
M. Wt: 262.3 g/mol
InChI Key: PICMXKGXJOOEKE-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core with a cyclopropyl and a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with cyclopropylcarbonyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, often using halogenating agents or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dimethyl-2-(2-methyl-1-propenyl)cyclopropane
  • Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone

Uniqueness

2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-13-6-2-3-7-15(13)12-20-17-9-5-4-8-16(17)19-18(20)14-10-11-14/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICMXKGXJOOEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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